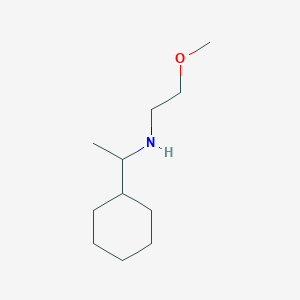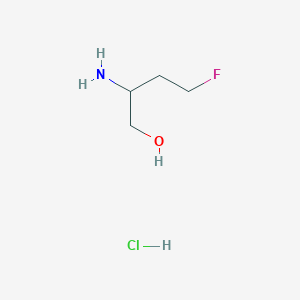
2-Amino-4-fluorobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-fluorobutan-1-ol hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClFNO and a molecular weight of 143.59 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group on a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluorobutan-1-ol hydrochloride typically involves the reaction of 4-fluorobutan-1-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluorobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 2-amino-4-fluorobutanone.
Reduction: Formation of 2-amino-4-fluorobutane.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluorobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4-difluoropentan-1-ol hydrochloride: Similar structure but with an additional fluorine atom.
2-Amino-4-chlorobutan-1-ol hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-4-hydroxybutan-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of fluorine
Uniqueness
2-Amino-4-fluorobutan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C4H11ClFNO |
|---|---|
Molecular Weight |
143.59 g/mol |
IUPAC Name |
2-amino-4-fluorobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H10FNO.ClH/c5-2-1-4(6)3-7;/h4,7H,1-3,6H2;1H |
InChI Key |
CNJQTDMBSZYXQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B13257864.png)
![2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13257872.png)

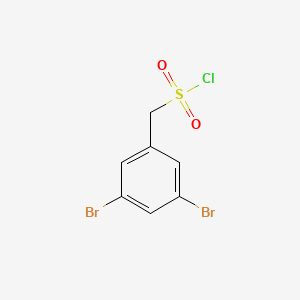
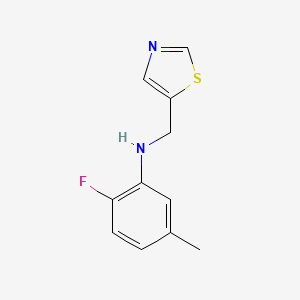
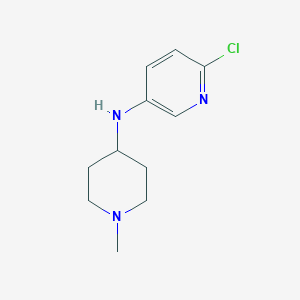
![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13257891.png)

![3-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13257908.png)
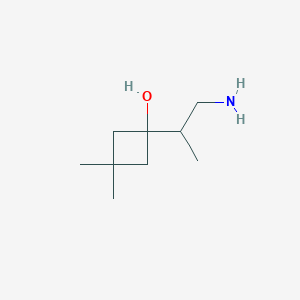
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B13257927.png)


